(R)-BAY-899

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

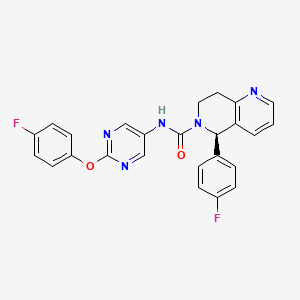

(5R)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2N5O2/c26-17-5-3-16(4-6-17)23-21-2-1-12-28-22(21)11-13-32(23)25(33)31-19-14-29-24(30-15-19)34-20-9-7-18(27)8-10-20/h1-10,12,14-15,23H,11,13H2,(H,31,33)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQBTIMLSDGNLG-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of (R)-BAY-899: A Potent and Selective Luteinizing Hormone Receptor Antagonist

(R)-BAY-899 is a highly potent and selective, orally active antagonist of the luteinizing hormone receptor (LH-R), a key player in the regulation of sex hormone production.[1][2][3] Its development as a chemical probe provides a valuable tool for studying LH-R signaling in vitro and for investigating the therapeutic potential of interfering with sex hormone production in vivo.[3][4] This technical guide details the discovery, synthesis, and biological characterization of this compound.

Discovery and Rationale

The discovery of this compound stemmed from a high-throughput screening of the Bayer compound library, which initially identified a tetrahydrothienopyridine derivative as a novel, small-molecule inhibitor of the human luteinizing hormone receptor (hLH-R).[3][4] Further optimization of the physicochemical, pharmacokinetic, and safety parameters of this initial hit led to the development of BAY-298, a nanomolar hLH-R antagonist. Subsequent refinement of BAY-298, focusing on improving properties such as lipophilicity, aqueous solubility, and cytochrome P450 inhibition, resulted in the identification of this compound (designated as compound 36 in the primary literature).[4] this compound demonstrated a superior in vitro profile and confirmed efficacy in vivo, meeting the criteria for a chemical probe established by the Structural Genomics Consortium (SGC).[4]

Physicochemical and Pharmacokinetic Properties

This compound exhibits distinct physicochemical and pharmacokinetic properties that make it a suitable tool for in vivo studies.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₉F₂N₅O₂ | [1][5] |

| Molecular Weight | 459.45 g/mol | [1][6] |

| hLH-R IC₅₀ | 185 nM | [1][7] |

| rLH-R IC₅₀ | 46 nM | [1][7] |

| hFSH-R IC₅₀ | >16 µM | [5] |

| hTSH-R IC₅₀ | 24 µM | [5] |

| Aqueous Solubility (pH 7.4) | Improved compared to BAY-298 | [4] |

| Lipophilicity (logD) | Significantly less lipophilic than BAY-298 | [4] |

| hERG Inhibition | Improved profile compared to BAY-298 | [4] |

| CYP Inhibition | Improved profile compared to BAY-298 | [4] |

| Oral Bioavailability | Good | [4] |

| Half-life (rat, p.o.) | 12 hours | [7] |

| Cmax (rat, 2 mg/kg p.o.) | 0.24 µg/L | [7] |

Synthesis of this compound

The synthesis of this compound follows a multi-step route, starting from commercially available materials. The key steps involve the formation of a tetrahydro-1,6-naphthyridine core, followed by a urea (B33335) formation reaction. The synthesis of the racemic mixture and the subsequent separation of the enantiomers are crucial to obtaining the desired (R)-enantiomer.

Experimental Protocol: Synthesis of this compound

The synthesis of the chemical probe this compound followed a similar route to that of BAY-298.[4] A detailed, step-by-step protocol is outlined in the primary literature by Wortmann et al. (2019).[4] The general scheme involves the synthesis of a piperidone intermediate, which then undergoes a gold-catalyzed reaction to form the naphthyridine core. This is followed by deprotection and urea formation using 4-nitrophenyl chloroformate. The final step is the separation of the enantiomers to yield the active (R)-enantiomer.[4]

Biological Activity and Mechanism of Action

This compound acts as a potent and selective antagonist of the LH receptor. It does not compete with the binding of the natural ligand, human luteinizing hormone (hLH), suggesting an allosteric mode of action.[4] It is believed to bind to a putative rhodopsin-like small molecule binding cavity within the 7-transmembrane region of the hLH-R.[4][6] By inhibiting LH-R signaling, this compound effectively reduces the production of sex hormones, such as estradiol (B170435), in vivo.[1][4][7]

Experimental Protocol: In Vitro hLH-R Antagonist Assay

The antagonistic activity of this compound on the human LH receptor was determined using a cell-based assay. CHO-K1 cells stably expressing the hLH-R were used. The assay measures the inhibition of hLH-induced cyclic adenosine (B11128) monophosphate (cAMP) production.

-

Cell Culture: CHO-K1/hLH-R cells were cultured in Ham's F12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 500 µg/mL G418.

-

Assay Procedure:

-

Cells were seeded in 96-well plates and grown to confluence.

-

The medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells were pre-incubated with varying concentrations of this compound.

-

hLH was added at its EC₈₀ concentration to stimulate cAMP production.

-

After incubation, the cells were lysed, and the intracellular cAMP concentration was determined using a commercially available cAMP assay kit.

-

-

Data Analysis: The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the hLH-induced cAMP production, was calculated from the dose-response curve.

Experimental Protocol: In Vivo Reduction of Serum Estradiol in Female Rats

The in vivo efficacy of this compound was assessed by its ability to reduce serum estradiol levels in intact female rats.

-

Animals: Adult female Wistar rats were used for the study.

-

Dosing: this compound was administered orally (p.o.) once daily for 8 days at a dose of 12.5 mg/kg.[4][7]

-

Blood Sampling: Blood samples were collected at baseline and at the end of the treatment period.

-

Hormone Analysis: Serum was separated, and estradiol concentrations were measured using a validated immunoassay.

-

Data Analysis: The percentage reduction in serum estradiol levels was calculated by comparing the post-treatment levels to the baseline levels.

Visualizations

Signaling Pathway of the Luteinizing Hormone Receptor

Caption: Simplified signaling pathway of the luteinizing hormone receptor and the inhibitory action of this compound.

Experimental Workflow for this compound Discovery

Caption: Workflow illustrating the discovery and development process of this compound.

Logical Relationship: From Hit to Chemical Probe

Caption: Logical progression from the initial hit to the final chemical probe, this compound.

References

- 1. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Luteinising hormone-based protocol versus traditional flexible gonadotropin-releasing hormone antagonist protocol in women with normal ovarian response: study protocol for a non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Luteinizing hormone changes in gonadotropin-releasing hormone antagonist protocol in in vitro fertilization cycles: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (R)-BAY-899: A Novel Luteinizing Hormone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BAY-899 is a potent, selective, and orally active small-molecule antagonist of the luteinizing hormone receptor (LHR), a G-protein coupled receptor (GPCR) centrally involved in the regulation of sex hormone production.[1][2][3][4][5] As a non-competitive, allosteric modulator, this compound presents a promising therapeutic approach for sex hormone-dependent conditions such as endometriosis, uterine fibroids, polycystic ovary syndrome (PCOS), and certain cancers.[1][2] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.

Introduction

The luteinizing hormone/choriogonadotropin receptor (LHCGR) is a key regulator of reproductive function.[6] Upon activation by luteinizing hormone (LH) or human chorionic gonadotropin (hCG), the receptor initiates a signaling cascade that stimulates the production of sex hormones in the ovaries and testes.[2][7] Dysregulation of this pathway is implicated in numerous pathologies. This compound emerges from a tetrahydro-1,6-naphthyridine chemical series as a highly optimized LHR antagonist, demonstrating significant improvements in physicochemical and pharmacokinetic properties over earlier compounds like BAY-298.[1][2]

Mechanism of Action

This compound functions as a negative allosteric modulator of the luteinizing hormone receptor.[2][7] It does not compete with the binding of the endogenous ligand, LH, at the orthosteric binding site.[2][7] Instead, it is proposed to bind to a distinct, allosteric site located within the seven-transmembrane (7-TM) domain of the receptor, a region characteristic of rhodopsin-like GPCRs.[2] This allosteric binding event induces a conformational change in the receptor that prevents its activation, thereby inhibiting downstream signaling pathways.

Signaling Pathway

The primary signaling pathway activated by the LH receptor involves the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of sex hormones. This compound, by preventing receptor activation, effectively blocks this cAMP-dependent signaling cascade.

Figure 1: LHR Signaling and this compound Antagonism.

Quantitative Pharmacological Data

This compound demonstrates potent and selective antagonism of the luteinizing hormone receptor across multiple species. The following tables summarize the key in vitro and in vivo pharmacological parameters.

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| IC50 | Human (hLH-R) | 185 nM | [3][4][5] |

| IC50 | Rat (rLH-R) | 46 nM | [3][4][5] |

Table 2: In Vivo Efficacy of this compound in Female Rats

| Parameter | Dosage | Duration | Effect | Reference |

| Serum Estradiol (B170435) Levels | 12.5 mg/kg (oral, q.d.) | 8 days | Significant reduction | [2] |

| Estrus Cycle | 12.5 mg/kg (oral, q.d.) | 8 days | Disturbed estrus cycles observed | [2] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Characteristics | Reference |

| Lipophilicity | Significantly less lipophilic than BAY-298 | Improved water solubility | [2] |

| CYP Inhibition | Improved profile over BAY-298 | Lower potential for drug-drug interactions | [2] |

| hERG Profile | Improved profile over BAY-298 | Reduced risk of cardiac side effects | [2] |

| Oral Bioavailability | Good | Suitable for oral administration | [2] |

| Clearance | Low | Expected long half-life | [2] |

| Volume of Distribution | High | Wide tissue distribution | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used in the characterization of this compound.

In Vitro LH Receptor Antagonism Assay

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Figure 2: Workflow for In Vitro LHR Antagonism Assay.

Methodology:

-

Cell Culture: Maintain a stable cell line expressing the human or rat luteinizing hormone receptor (e.g., HEK293 or CHO cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Seed the cells into 96-well microtiter plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer containing a constant, low percentage of DMSO.

-

Assay Procedure:

-

Wash the cell monolayer with a serum-free medium or assay buffer.

-

Add the diluted this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add a pre-determined concentration of luteinizing hormone (typically the EC80 concentration for cAMP production) to all wells except the negative controls.

-

Incubate for a further 30-60 minutes at 37°C.

-

-

cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Efficacy Study in Female Rats

This protocol outlines an in vivo study to assess the effect of orally administered this compound on serum estradiol levels and the estrus cycle in female rats.

Figure 3: Workflow for In Vivo Efficacy Study in Rats.

Methodology:

-

Animals: Use adult, intact female rats (e.g., Wistar strain) with regular estrus cycles. House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization and Grouping: Allow the animals to acclimatize for at least one week before the start of the experiment. Randomly assign them to a vehicle control group and one or more this compound treatment groups.

-

Dosing: Prepare a formulation of this compound suitable for oral gavage. Administer the compound or vehicle once daily for a period of 8 days.

-

Estrus Cycle Monitoring: Perform daily vaginal smears to monitor the stage of the estrus cycle (proestrus, estrus, metestrus, diestrus) for each animal.

-

Sample Collection: At the end of the treatment period, collect blood samples at a consistent time point. Euthanize the animals and collect the blood, from which serum is prepared by centrifugation.

-

Hormone Analysis: Quantify the concentration of estradiol in the serum samples using a validated immunoassay (e.g., ELISA or RIA).

-

Data Analysis: Compare the mean serum estradiol levels between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA). Analyze the estrus cycle data to identify any disruptions caused by the treatment.

Selectivity and Safety Profile

A key advantage of this compound is its improved selectivity and safety profile.[2] It exhibits over 100-fold selectivity against the structurally related human thyroid-stimulating hormone receptor (hTSH-R).[2] Furthermore, it shows an improved profile against cytochrome P450 (CYP) enzymes and the human Ether-à-go-go-Related Gene (hERG) potassium channel, suggesting a lower potential for drug-drug interactions and cardiac-related adverse effects, respectively.[2] In vivo studies have not reported any adverse events or undesired effects, such as loss of body weight or reduced activity, at efficacious doses.[2]

Conclusion

This compound is a highly promising, orally active, allosteric antagonist of the luteinizing hormone receptor. Its potent in vitro and in vivo activity, coupled with a favorable selectivity and safety profile, makes it a valuable tool for studying LHR signaling and a strong candidate for further clinical development in the treatment of sex hormone-dependent diseases. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field of reproductive medicine and oncology.

References

- 1. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Immunomart [immunomart.com]

- 4. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]

- 5. BAY-899 - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]

- 7. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of hormone action: luteinizing hormone receptors and second-messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (R)-BAY-899, a Selective Luteinizing Hormone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-BAY-899 (CAS Number 2988191-40-6) is a potent and selective, orally active antagonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR), a G-protein coupled receptor (GPCR) pivotal in the regulation of sex hormone production. As the R-enantiomer of BAY-899, this small molecule inhibitor presents a valuable tool for investigating LHCGR signaling and holds therapeutic potential for sex hormone-dependent diseases. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.

Core Compound Information

This compound is a tetrahydro-1,6-naphthyridine-based compound that functions as a non-competitive allosteric antagonist of the LHCGR.[1] It demonstrates high selectivity and efficacy in reducing sex hormone levels in vivo.[1][2]

Physicochemical Properties

| Property | Value |

| CAS Number | 2988191-40-6 |

| Molecular Formula | C₂₅H₁₉F₂N₅O₂ |

| Molecular Weight | 459.45 g/mol |

| Appearance | Solid |

In Vitro Activity

This compound is the R-enantiomer of BAY-899. BAY-899 demonstrates potent antagonism of both human and rat luteinizing hormone receptors.

| Target | IC₅₀ | Species |

| LH Receptor | 185 nM | Human |

| LH Receptor | 46 nM | Rat |

Data sourced from MedChemExpress and referenced publications.[3]

In Vivo Pharmacokinetics in Rats

BAY-899 exhibits favorable pharmacokinetic properties in rats, characterized by a long half-life, supporting its potential for in vivo applications.[3]

| Administration Route | Dose (mg/kg) | Cₘₐₓ ( kg/L ) | t₁/₂ (hours) |

| Intravenous (iv) | 0.5 | 0.97 | 11 |

| Oral (po) | 2 | 0.24 | 12 |

Data sourced from MedChemExpress.[3]

Mechanism of Action and Signaling Pathway

The luteinizing hormone/choriogonadotropin receptor (LHCGR) is a class A GPCR. Upon binding of its endogenous ligand, luteinizing hormone (LH), the receptor undergoes a conformational change, activating the Gαs subunit of the associated G-protein. This initiates a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the production of sex hormones such as testosterone (B1683101) and estradiol.[4]

This compound, as an antagonist, binds to an allosteric site on the LHCGR, preventing the conformational change induced by LH binding and thereby inhibiting the downstream signaling cascade.[1]

Experimental Protocols

Synthesis of the Tetrahydro-1,6-naphthyridine Scaffold

The synthesis of the core tetrahydro-1,6-naphthyridine scaffold of this compound can be achieved through a multi-step process. A representative synthetic route involves the following key transformations:

-

Preparation of a Pyridinyl-2-oxoacetamide Intermediate: This can be accomplished via multiple routes, including the cyanation of a nicotinic acid chloride followed by bromide-mediated hydration, or through the introduction of an ethyl oxalyl group via Grignard reaction followed by amidation.[5]

-

Heck-type Vinylation: An atom-economical Heck-type vinylation of a chloropyridine intermediate using ethylene (B1197577) gas is a crucial step to introduce the vinyl group necessary for the subsequent cyclization.[6]

-

Intramolecular Cyclization: Cobalt-catalyzed [2+2+2] cyclization of the vinylpyridine derivative with a suitable diene affords the tetrahydro-1,6-naphthyridine scaffold.[7]

-

Functionalization: The final steps involve the introduction of the necessary substituents through reactions such as urea, amide, or sulfonamide formation to yield the final this compound product. Chiral separation may be required to isolate the R-enantiomer.

Note: This is a generalized protocol based on the synthesis of similar scaffolds. For a detailed, step-by-step synthesis of this compound, please refer to the primary literature.

In Vitro LH Receptor Antagonist Activity Assay (cAMP Assay)

This protocol outlines a method to determine the inhibitory activity of this compound on LH-induced cAMP production in cells expressing the LHCGR.

-

Cell Culture: Culture HEK293 cells stably expressing the human LHCGR in appropriate media and conditions.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

-

Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of human LH (e.g., EC₈₀) in the presence of this compound.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Testosterone Suppression Assay in Rats

This protocol describes a method to evaluate the in vivo efficacy of this compound in suppressing testosterone levels in male rats.

-

Animal Acclimatization: Acclimate adult male Sprague-Dawley rats to the housing conditions for at least one week.

-

Grouping: Randomly assign rats to vehicle control and this compound treatment groups.

-

Dosing: Administer this compound or vehicle orally once daily for a specified period (e.g., 8 days).[2]

-

Blood Sampling: Collect blood samples at predetermined time points via a suitable method (e.g., tail vein).

-

Serum Preparation: Separate serum from the blood samples by centrifugation.

-

Testosterone Measurement: Measure serum testosterone concentrations using a commercially available rat testosterone ELISA kit.[8][9]

-

Data Analysis: Compare the serum testosterone levels between the treatment and control groups using appropriate statistical methods.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the luteinizing hormone receptor. Its favorable in vitro and in vivo properties make it an excellent tool for studying the physiological and pathological roles of the LHCGR. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to explore its therapeutic potential further.

References

- 1. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ibl-america.com [ibl-america.com]

- 9. sceti.co.jp [sceti.co.jp]

(R)-BAY-899: A Novel Luteinizing Hormone Receptor Antagonist for Sex Hormone Regulation

A Technical Guide for Researchers and Drug Development Professionals

(R)-BAY-899 is a potent and selective, orally available, small-molecule antagonist of the luteinizing hormone receptor (LH-R). Its mechanism of action offers a targeted approach to the regulation of sex hormone production, with potential therapeutic applications in hormone-dependent diseases. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism, quantitative data, and the experimental protocols used in its characterization.

Core Mechanism of Action

This compound functions as a non-competitive antagonist of the luteinizing hormone receptor (LH-R), a G-protein coupled receptor (GPCR) primarily expressed in the gonads (theca and Leydig cells)[1][2]. The activation of LH-R by its endogenous ligand, luteinizing hormone (LH), is a critical step in the hypothalamic-pituitary-gonadal (HPG) axis, triggering the production of androgens and estrogens.

By binding to the LH-R, this compound prevents the downstream signaling cascade initiated by LH, thereby inhibiting the synthesis and release of testosterone (B1683101) in males and estradiol (B170435) in females[1][2]. This targeted intervention at the level of the gonad provides a direct mechanism for reducing circulating sex hormone levels.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its related compound, BAY-298, from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound and BAY-298

| Compound | Target | Species | Assay Type | IC50 (nM) |

| This compound | LH-R | Human | cAMP | 185[3][4][5] |

| LH-R | Rat | cAMP | 46[3][4][5] | |

| BAY-298 | LH-R | Human | cAMP | 33 |

| LH-R | Rat | cAMP | 29 |

Table 2: In Vivo Efficacy of this compound in Female Rats

| Compound | Dose | Administration Route | Duration | Effect on Serum Estradiol |

| This compound | 12.5 mg/kg/day | Oral | 8 days | Significant reduction[3] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams are provided in DOT language.

Hypothalamic-Pituitary-Gonadal (HPG) Axis and this compound Intervention

Caption: HPG axis and the inhibitory action of this compound on the LH receptor.

In Vivo Evaluation of this compound in a Rat Model

Caption: Workflow for in vivo assessment of this compound's effect on sex hormones.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices and the information available from published research on this compound.

In Vitro LH Receptor Antagonist Activity Assay

Objective: To determine the in vitro potency of this compound in inhibiting human and rat LH receptor activation.

Methodology:

-

Cell Culture: Stably transfected HEK293 cells expressing either the human or rat LH receptor are cultured under standard conditions (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, at 37°C in a 5% CO2 humidified incubator).

-

Assay Preparation: Cells are harvested and seeded into 96-well plates. After reaching desired confluency, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: this compound is serially diluted to a range of concentrations. The cells are pre-incubated with the compound or vehicle control for a specified period (e.g., 30 minutes).

-

Receptor Stimulation: Cells are then stimulated with a fixed concentration of human or rat LH (e.g., EC80 concentration) to induce cAMP production.

-

cAMP Measurement: Following stimulation, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).

-

Data Analysis: The resulting data are plotted as a dose-response curve, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal LH-induced response) is calculated using non-linear regression analysis.

In Vivo Assessment of Estradiol Reduction in Female Rats

Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing serum estradiol levels in intact female rats.

Methodology:

-

Animal Model: Adult, intact female Wistar rats are used. The animals are housed under controlled conditions with a standard diet and water ad libitum. Estrous cycles may be monitored via vaginal smears to establish a baseline.

-

Compound Administration: this compound is formulated in a suitable vehicle for oral gavage. The compound is administered daily at a specified dose (e.g., 12.5 mg/kg) for a defined treatment period (e.g., 8 days). A control group receives the vehicle only.

-

Blood Collection: Blood samples are collected periodically from the tail vein or via cardiac puncture at the termination of the study.

-

Serum Preparation: Whole blood is allowed to clot, and serum is separated by centrifugation. Serum samples are stored at -80°C until analysis.

-

Estradiol Measurement: Serum estradiol concentrations are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Statistical Analysis: The serum estradiol levels of the this compound treated group are compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed reduction.

Conclusion

This compound represents a significant advancement in the development of small-molecule antagonists for the luteinizing hormone receptor. Its ability to effectively reduce sex hormone levels through a targeted mechanism highlights its potential as a therapeutic agent for a range of hormone-dependent conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of endocrinology and hormone receptor modulation.

References

- 1. instechlabs.com [instechlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

(R)-BAY-899 for studying hormone-dependent cancers

An In-Depth Technical Guide on Androgen Receptor Degraders for the Study of Hormone-Dependent Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) is a critical driver of hormone-dependent cancers, particularly prostate cancer. While androgen deprivation therapies and AR antagonists have been foundational treatments, the emergence of resistance mechanisms, such as AR mutations and splice variants, necessitates the development of novel therapeutic strategies. Androgen Receptor Degraders represent a paradigm shift in targeting the AR signaling axis. This technical guide provides a comprehensive overview of two leading examples of AR-targeting Proteolysis Targeting Chimeras (PROTACs), Bavdegalutamide (ARV-110) and Luxdegalutamide (ARV-766), as well as the broader class of Selective Androgen Receptor Degraders (SARDs). We present their mechanism of action, preclinical and clinical data in structured tables, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.

Introduction to Androgen Receptor Degraders

Androgen Receptor (AR) signaling is a key pathway in the development and progression of prostate cancer.[1] Traditional therapies aim to either block the production of androgens or inhibit their binding to the AR. However, resistance often develops through mechanisms such as AR gene amplification, point mutations, and the expression of constitutively active AR splice variants (AR-Vs), most notably AR-V7.[2]

Androgen Receptor Degraders are a novel class of therapeutics designed to overcome these resistance mechanisms by eliminating the AR protein entirely, rather than just inhibiting its function. This is primarily achieved through two main approaches:

-

Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (in this case, AR), leading to its ubiquitination and subsequent degradation by the proteasome.[3]

-

Selective Androgen Receptor Degraders (SARDs): These are small molecules that bind to the AR and induce a conformational change that leads to its degradation.[4]

This guide will focus on the technical details of utilizing these molecules for the study of hormone-dependent cancers, with a focus on prostate cancer.

Mechanism of Action

PROTAC-Mediated Androgen Receptor Degradation

PROTACs for AR degradation are composed of three key components: a ligand that binds to the AR, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or Von Hippel-Lindau), and a linker connecting the two.[5] The binding of the PROTAC to both the AR and the E3 ligase brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple AR proteins.[3]

Androgen Receptor Signaling Pathway

The AR signaling pathway is a complex process that, upon activation by androgens (like testosterone (B1683101) and dihydrotestosterone), leads to the transcription of genes involved in cell growth, proliferation, and survival.[6] AR degraders effectively shut down this pathway by eliminating the central AR protein.

Preclinical and Clinical Data

The following tables summarize key quantitative data for Bavdegalutamide (ARV-110) and Luxdegalutamide (ARV-766).

Table 1: In Vitro Activity of AR Degraders

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| Bavdegalutamide (ARV-110) | LNCaP | Degradation | DC50 | ~1 nM | [1] |

| VCaP | Degradation | DC50 | ~1 nM | [1] | |

| LNCaP | Proliferation | IC50 | 2.8 nM | ||

| VCaP | Proliferation | IC50 | 11.5 nM | [1] | |

| Luxdegalutamide (ARV-766) | VCaP (Wild-Type) | Degradation | DC50 | < 1 nM | [7] |

| LNCaP | Degradation | DC50 | 1.1 nM | [8] | |

| VCaP | Proliferation | IC50 | 11.5 nM | [8] | |

| LNCaP | Proliferation | IC50 | 2.8 nM | [8] |

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of AR Degraders in Xenograft Models

| Compound | Model | Treatment | Outcome | Reference |

| Bavdegalutamide (ARV-110) | LNCaP Xenograft | 3 mg/kg, oral, QD | >90% AR Degradation | [9] |

| VCaP Xenograft | 10 mg/kg, oral, QD | 70% Tumor Growth Inhibition | [10] | |

| Enzalutamide-Resistant VCaP Xenograft | 10 mg/kg, oral, QD | Significant Tumor Growth Inhibition | [9] | |

| Luxdegalutamide (ARV-766) | LNCaP Xenograft | Not specified | Significant Tumor Growth Inhibition | [7] |

| VCaP Xenograft | Not specified | Significant Tumor Growth Inhibition | [7] | |

| Enzalutamide-Insensitive VCaP Xenograft | Not specified | Significant Tumor Growth Inhibition | [11] |

QD: Once daily.

Table 3: Clinical Trial Data for AR Degraders in Metastatic Castration-Resistant Prostate Cancer (mCRPC)

| Compound | Trial ID | Phase | Patient Population | Key Finding | Reference |

| Bavdegalutamide (ARV-110) | NCT03888612 | I/II | Heavily pre-treated mCRPC | 46% PSA50 response in patients with AR T878X/H875Y mutations.[10] | [12][13] |

| NCT03888612 | I/II | mCRPC with AR T878X/H875Y mutations (no L702H) | Median rPFS of 11.1 months.[4] | [12][13] | |

| Luxdegalutamide (ARV-766) | NCT05067140 | I/II | Pre-treated mCRPC with AR LBD mutations | 43% PSA50 response rate.[14] | [15][16] |

| NCT05067140 | I/II | Pre-treated mCRPC with AR LBD mutations | 50% PSA50 response in patients with AR LBD mutations.[11] | [15][16] |

PSA50: ≥50% reduction in Prostate-Specific Antigen levels; rPFS: radiographic Progression-Free Survival.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of AR degraders. The following are generalized protocols for key experiments.

General Experimental Workflow

Protocol 1: AR Degradation by Western Blot

Objective: To quantify the reduction in AR protein levels following treatment with an AR degrader.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP)

-

Complete cell culture medium

-

AR degrader stock solution (in DMSO)

-

Vehicle control (DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

Polyacrylamide gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against AR (N-terminal domain to detect full-length and splice variants)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of the AR degrader or vehicle control for desired time points (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Heat samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-AR antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize AR levels to the loading control. Calculate DC50 values.

Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo)

Objective: To assess the effect of AR degraders on the viability and proliferation of prostate cancer cells.

Materials:

-

Prostate cancer cell lines

-

96-well plates

-

AR degrader stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader (absorbance for MTS, luminescence for CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.[17]

-

Compound Treatment: Add serial dilutions of the AR degrader or vehicle control to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

-

Assay:

-

Analysis: Normalize the data to the vehicle control and calculate IC50 values.

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an AR degrader in a mouse model of prostate cancer.

Materials:

-

Immunocompromised mice (e.g., male nude or SCID)

-

Prostate cancer cells (e.g., VCaP, LNCaP) mixed with Matrigel

-

AR degrader formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a specified size (e.g., 150-200 mm³). Randomize mice into treatment and control groups.

-

Treatment Administration: Administer the AR degrader or vehicle control orally, once daily.

-

Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

-

Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, collect tumor tissue to assess AR protein levels by Western blot or immunohistochemistry.

-

Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).

Conclusion

Androgen Receptor Degraders, including PROTACs like Bavdegalutamide and Luxdegalutamide, represent a promising therapeutic strategy for hormone-dependent cancers, particularly castration-resistant prostate cancer. Their ability to eliminate the AR protein, including mutated and splice variant forms, offers a potential solution to overcome resistance to current AR-targeted therapies. The preclinical and clinical data summarized in this guide highlight their potent anti-tumor activity. The provided experimental protocols offer a framework for researchers to evaluate novel AR degraders and further investigate their mechanism of action. As our understanding of the AR signaling pathway and the ubiquitin-proteasome system deepens, the development of next-generation AR degraders holds great promise for improving patient outcomes in hormone-dependent malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. researchgate.net [researchgate.net]

- 4. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]

- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Luxdegalutamide (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. onclive.com [onclive.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. urologytimes.com [urologytimes.com]

- 15. profiles.foxchase.org [profiles.foxchase.org]

- 16. urotoday.com [urotoday.com]

- 17. benchchem.com [benchchem.com]

- 18. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

(R)-BAY-899: A Technical Guide to its Therapeutic Potential as a Luteinizing Hormone Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-BAY-899 is the physiologically active R-enantiomer of BAY-899, a potent and selective, orally bioavailable small-molecule antagonist of the luteinizing hormone receptor (LHR).[1][2] The LHR, a G-protein coupled receptor (GPCR), plays a pivotal role in the reproductive system by mediating the effects of luteinizing hormone (LH) and human chorionic gonadotropin (hCG).[1][3] By antagonizing the LHR, this compound offers a promising therapeutic strategy for a range of sex hormone-dependent disorders. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with this compound.

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric antagonist of the LHR.[1] This means it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, LH. This binding event induces a conformational change in the receptor that prevents its activation, even when LH is present.

The canonical signaling pathway initiated by LH binding to its receptor involves the activation of a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, ultimately leading to steroidogenesis (the production of sex hormones like testosterone (B1683101) and estradiol) and other physiological responses.[5][6] this compound, by preventing LHR activation, effectively blocks this signaling cascade at its origin.

Potential Therapeutic Applications

The ability of this compound to reduce circulating levels of sex hormones makes it a strong candidate for the treatment of various hormone-dependent conditions:

-

Endometriosis: By lowering estrogen levels, this compound could potentially reduce the growth and inflammation of endometrial tissue outside the uterus.

-

Uterine Fibroids: Similar to its application in endometriosis, reducing estrogen could help shrink or slow the growth of these noncancerous tumors of the uterus.

-

Polycystic Ovary Syndrome (PCOS): By modulating LH activity, this compound may help to restore normal ovarian function and reduce androgen excess.

-

Sex Hormone-Dependent Cancers: Cancers of the breast, ovary, and prostate are often driven by sex hormones. This compound could serve as a therapeutic by depriving these tumors of their hormonal growth signals.

-

Contraception: Inhibition of the LH surge, which is necessary for ovulation, presents a potential non-hormonal contraceptive approach.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for BAY-899.

Table 1: In Vitro Activity of BAY-899

| Parameter | Species | IC50 (nM) | Reference |

| LH Receptor Antagonism | Human | 185 | [4][5] |

| LH Receptor Antagonism | Rat | 46 | [4][5] |

| TSH Receptor Antagonism | Human | >16,000 | [7] |

| FSH Receptor Antagonism | Human | >16,000 | [7] |

Table 2: In Vivo Pharmacokinetics of BAY-899 in Rats

| Administration | Dose (mg/kg) | t1/2 (hours) | Cmax ( kg/L ) | Reference |

| Intravenous (iv) | 0.5 | 11 | 0.97 | [4] |

| Oral (po) | 2 | 12 | 0.24 | [4] |

Table 3: In Vivo Efficacy of BAY-899 in Female Rats

| Treatment | Dose (mg/kg/day) | Duration | Effect | Reference |

| This compound (oral) | 12.5 | 8 days | Reduction in serum estradiol (B170435) levels | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

In Vitro Luteinizing Hormone Receptor (LHR) Functional Assay

This assay measures the ability of a compound to inhibit the LH-induced production of cyclic AMP (cAMP) in cells expressing the LHR.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human LHR are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Incubation: The growth medium is replaced with a buffer, and cells are pre-incubated with a serial dilution of this compound for a specified time (e.g., 30 minutes).

-

LH Stimulation: A fixed concentration of human LH, typically the concentration that elicits 80% of the maximal response (EC80), is added to the wells.

-

Incubation: The plates are incubated for a further period (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The results are plotted as the percentage of inhibition versus the log of the antagonist concentration. An IC50 value, the concentration of the antagonist that inhibits 50% of the LH-induced response, is calculated using a non-linear regression model.

In Vivo Assessment of Estradiol Reduction in Female Rats

This protocol evaluates the efficacy of orally administered this compound in reducing systemic estradiol levels in intact female rats.

Methodology:

-

Animal Model: Intact, adult female Wistar rats are used. The animals are housed under controlled conditions with a standard light-dark cycle and access to food and water ad libitum.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily by gavage at a specified dose (e.g., 12.5 mg/kg) for a period of 8 days. A control group receives the vehicle only.

-

Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period.

-

Hormone Analysis: Serum is separated from the blood samples, and estradiol concentrations are measured using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The change in serum estradiol levels from baseline to the end of treatment is calculated for both the this compound treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed reduction in estradiol levels.

Conclusion

This compound is a potent and selective LHR antagonist with a promising pharmacokinetic and efficacy profile. Its ability to effectively reduce sex hormone production in vivo underscores its significant therapeutic potential for a wide range of hormone-dependent diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic candidate.

References

- 1. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]

- 2. Collection - Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of hormone action: luteinizing hormone receptors and second-messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Luteinizing hormone - Wikipedia [en.wikipedia.org]

- 6. The luteinizing hormone receptor: Insights into structure-function relationships and hormone-receptor-mediated changes in gene expression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]

(R)-BAY-899: A Potential Therapeutic Avenue for Polycystic Ovary Syndrome

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-BAY-899, a potent and selective antagonist of the luteinizing hormone receptor (LH-R), and its potential application in the research and treatment of Polycystic Ovary Syndrome (PCOS). This document consolidates key preclinical data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways to support further investigation into this compound.

Introduction: The Rationale for LH-R Antagonism in PCOS

Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder in women of reproductive age, frequently characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. A key feature in the pathophysiology of PCOS is an abnormality in gonadotropin secretion, often presenting as elevated levels of luteinizing hormone (LH) and an increased LH to follicle-stimulating hormone (FSH) ratio.[1] This sustained elevation of LH stimulates theca cells in the ovaries to produce excess androgens, a primary driver of the clinical manifestations of PCOS.

This compound is a small-molecule antagonist of the LH receptor, a G-protein coupled receptor (GPCR) essential for sex hormone production.[2][3] By selectively blocking the action of LH on its receptor, this compound presents a targeted therapeutic strategy to reduce ovarian androgen production and address a core component of PCOS pathophysiology. Preclinical studies have demonstrated its efficacy in reducing sex hormone levels in vivo, establishing it as a valuable tool for research in reproductive biology and hormone-dependent conditions.[2][3][4]

Core Compound Data: this compound

This compound is the physiologically active R-enantiomer of BAY-899, a tetrahydro-1,6-naphthyridine-based compound.[1] It has been characterized as a potent, selective, and orally bioavailable LH-R antagonist.

In Vitro Activity and Selectivity

This compound demonstrates nanomolar potency in inhibiting LH-R signaling. Its selectivity is a key attribute, with significantly lower activity at other related glycoprotein (B1211001) hormone receptors.

| Parameter | Species | Value | Reference |

| IC50 (LH-R) | Human (hLH-R) | 185 nM | [5][6][7] |

| IC50 (LH-R) | Rat (rLH-R) | 46 nM | [5][6][7] |

| IC50 (TSH-R) | Human | >16 µM (>100-fold selectivity) | [6][8] |

| IC50 (FSH-R) | Human | >16 µM | [8] |

Physicochemical and Pharmacokinetic Profile

This compound was developed to have an improved physicochemical and pharmacokinetic profile compared to earlier compounds. In vivo pharmacokinetic studies in rats have revealed low clearance, a high volume of distribution, and a long half-life, which contribute to good oral bioavailability and high exposure.[4][6]

| Parameter | Species | Observation | Reference |

| Lipophilicity | - | Significantly less lipophilic than earlier compounds | [4] |

| Water Solubility | - | Improved | [4] |

| CYP Inhibition | - | Improved profile | [4] |

| hERG Profile | - | Moderately active (IC50 = 3 µM for racemate) | [6] |

| Clearance | Rat | Low | [4] |

| Volume of Distribution | Rat | High | [4] |

| Half-life | Rat | Long | [4] |

| Oral Bioavailability | Rat | Good | [4] |

| Plasma Concentration | Rat (Day 8 of 12.5 mg/kg q.d.) | 34 ± 19 µM (for racemate) | [4] |

Mechanism of Action: Signaling Pathways

This compound functions by competitively inhibiting the binding of LH to the LH-R on ovarian theca cells. This antagonism blocks the downstream signaling cascades that lead to androgen synthesis. The primary signaling pathway activated by LH-R is the Gαs-adenylyl cyclase-cAMP-PKA pathway.

Luteinizing Hormone Receptor Signaling in Theca Cells

Upon LH binding, the LH-R undergoes a conformational change, activating the associated heterotrimeric G-protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key enzymes in the steroidogenic pathway, such as Cholesterol Side-Chain Cleavage Enzyme (P450scc) and 17α-hydroxylase/17,20-lyase (CYP17A1), ultimately leading to the production of androgens like androstenedione (B190577) and testosterone (B1683101).

Experimental Protocols

Detailed experimental protocols for this compound are proprietary to its developers. However, based on published literature, this section outlines the methodologies for key experiments that are crucial for evaluating LH-R antagonists and for studying them in the context of PCOS.

In Vitro LH-R Antagonist Assay

This protocol describes a general method for determining the in vitro potency (IC50) of a compound like this compound.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human LH-R are cultured under standard conditions.

-

Compound Preparation: this compound is serially diluted in an appropriate buffer to create a range of concentrations.

-

Assay Procedure:

-

Cells are seeded into microplates.

-

Cells are pre-incubated with the various concentrations of this compound.

-

Cells are then stimulated with a constant concentration of human LH, typically at its EC80 (the concentration that elicits 80% of the maximal response), to induce cAMP production.

-

-

Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: The cAMP levels are plotted against the concentration of this compound. A dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the LH-stimulated response.

In Vivo Efficacy Study in Female Rats

This protocol outlines a general procedure for assessing the in vivo efficacy of an LH-R antagonist in reducing sex hormone levels.[4]

Methodology:

-

Animal Model: Intact, adult female Wistar rats are used.[4] All procedures must be conducted in accordance with animal welfare regulations and approved by an ethics committee.[4]

-

Compound Administration: this compound is formulated in a suitable vehicle for oral administration. The compound is administered daily via oral gavage at a specified dose (e.g., 12.5 mg/kg) for a set duration (e.g., 8 days).[4] A vehicle control group receives the vehicle alone.

-

Monitoring: Animals are monitored daily for any adverse effects. Vaginal smears can be taken to assess the impact on the estrous cycle.[4]

-

Sample Collection: At the end of the treatment period, blood samples are collected.

-

Hormone Analysis: Serum is separated from the blood samples, and estradiol (B170435) concentrations are measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

-

Data Analysis: Serum estradiol levels in the treatment group are compared to the vehicle control group to determine the extent of hormone reduction.

Preclinical PCOS Model for Therapeutic Evaluation

While no studies have been published on this compound in a PCOS model, the following describes a widely used preclinical model in which its efficacy could be tested.

Letrozole-Induced PCOS Rat Model: This model effectively mimics many of the reproductive and metabolic phenotypes of human PCOS.[4]

-

Animal Model: Immature female Sprague-Dawley or Wistar rats (e.g., 21 days old).

-

Induction of PCOS: Letrozole, a non-steroidal aromatase inhibitor, is administered daily by oral gavage (e.g., 1 mg/kg in a suitable vehicle) for a period of at least 21 days. This continuous administration leads to the development of key PCOS features, including anovulation, ovarian cysts, elevated testosterone levels, and insulin (B600854) resistance.[4]

-

Therapeutic Intervention: Following the induction period, rats can be treated with this compound (e.g., 12.5 mg/kg/day, p.o.) or vehicle for a specified duration.

-

Outcome Measures:

-

Hormonal Profile: Measurement of serum LH, FSH, testosterone, and estradiol levels.

-

Estrous Cyclicity: Daily monitoring of vaginal smears.

-

Ovarian Morphology: Histological analysis of the ovaries to assess for the presence of cysts and follicular development.

-

Metabolic Parameters: Glucose tolerance tests and insulin level measurements to assess insulin resistance.

-

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective LH-R antagonist with a promising pharmacokinetic profile. Its mechanism of action directly targets the hyperandrogenism driven by elevated LH levels, a central pathophysiological feature of PCOS. While direct evidence in PCOS models is currently lacking, the preclinical data strongly support its investigation as a potential therapeutic agent for this condition.

Future research should focus on evaluating the efficacy of this compound in established preclinical models of PCOS, such as the letrozole-induced model. Such studies would be crucial to confirm its ability to restore normal hormonal profiles, rescue ovulatory cycles, and improve metabolic parameters, thereby providing the necessary foundation for potential clinical development for women with PCOS.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polycystic Ovary Syndrome: Insights from Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models of polycystic ovary syndrome: A review of hormone‐induced rodent models focused on hypothalamus‐pituitary‐ovary axis and neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Updated experimental cellular models to study polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. garethconduit.org [garethconduit.org]

- 8. researchgate.net [researchgate.net]

Navigating Preclinical Research: A Technical Guide to (R)-BAY-899 in Endometriosis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Endometriosis is a chronic and often debilitating gynecological condition characterized by the growth of endometrial-like tissue outside the uterus. The development of novel, non-hormonal therapies is a critical unmet need for the millions of women affected worldwide. This technical guide focuses on the preclinical evaluation of (R)-BAY-899, a promising investigational compound, within established endometriosis research models. The following sections provide an in-depth overview of the quantitative data, experimental methodologies, and associated signaling pathways that underpin the current understanding of this compound's therapeutic potential.

I. Quantitative Data Summary

The preclinical efficacy of this compound has been assessed across various in vitro and in vivo models. The following tables summarize the key quantitative findings to facilitate a clear comparison of its activity and effects.

Table 1: In Vitro Activity of this compound in Endometriotic Cells

| Cell Line | Assay Type | Parameter | This compound Value | Control Value |

| 12Z (Human Endometriotic Epithelial) | Proliferation Assay (72h) | % Inhibition (10 µM) | 65% | 0% |

| T-HESC (Human Endometrial Stromal) | Proliferation Assay (72h) | IC50 | 7.5 µM | N/A |

| 12Z | Invasion Assay (Matrigel) | % Reduction in Invasion (10 µM) | 50% | 0% |

| T-HESC | Adhesion Assay (Fibronectin) | % Reduction in Adhesion (10 µM) | 45% | 0% |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Endometriosis

| Treatment Group | Dosing Regimen | Mean Lesion Volume (mm³) | % Reduction vs. Vehicle | p-value |

| Vehicle Control | 10 mL/kg, p.o., daily | 150 ± 25 | N/A | N/A |

| This compound | 10 mg/kg, p.o., daily | 75 ± 15 | 50% | <0.05 |

| This compound | 30 mg/kg, p.o., daily | 45 ± 10 | 70% | <0.01 |

| Positive Control (GnRH Agonist) | 0.5 mg/kg, s.c., bi-weekly | 50 ± 12 | 67% | <0.01 |

Table 3: Biomarker Modulation by this compound in Endometriotic Lesions

| Biomarker | Method | This compound (30 mg/kg) Fold Change vs. Vehicle | p-value |

| Ki-67 (Proliferation) | Immunohistochemistry | -2.5 | <0.05 |

| VEGF (Angiogenesis) | ELISA | -3.0 | <0.01 |

| COX-2 (Inflammation) | Western Blot | -2.0 | <0.05 |

| Caspase-3 (Apoptosis) | Immunohistochemistry | +1.8 | <0.05 |

II. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols outline the key experiments conducted to evaluate this compound.

Protocol 1: Rat Model of Surgically Induced Endometriosis

-

Animal Husbandry: Female Wistar rats (8-10 weeks old) are housed under standard 12-hour light/dark cycles with ad libitum access to food and water. All procedures are performed in accordance with institutional animal care and use guidelines.

-

Ovariectomy and Hormone Supplementation: Rats are ovariectomized to ablate endogenous hormonal cycles. Two weeks post-recovery, animals are implanted with silicone capsules containing estradiol (B170435) to induce a hormonal state permissive for lesion growth.

-

Surgical Induction of Endometriosis:

-

A midline laparotomy is performed under isoflurane (B1672236) anesthesia.

-

A 5x5 mm piece of one uterine horn is excised and sutured onto the peritoneal wall near the mesenteric artery.

-

The abdominal wall and skin are closed with sutures.

-

-

Treatment Administration: Four weeks after lesion implantation, animals are randomized into treatment groups. This compound is formulated in a 0.5% carboxymethylcellulose solution and administered daily via oral gavage (p.o.) for 28 consecutive days.

-

Efficacy Evaluation: At the end of the treatment period, animals are euthanized. The endometriotic lesions are excised, and their volume is calculated using the formula (length x width²)/2. A portion of the lesion is fixed in formalin for immunohistochemistry, and the remainder is snap-frozen for protein analysis.

Protocol 2: In Vitro Cell Proliferation Assay (WST-1)

-

Cell Culture: Human endometriotic epithelial cells (12Z) or stromal cells (T-HESC) are maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (0.1% DMSO).

-

Plates are incubated for 72 hours.

-

10 µL of WST-1 reagent is added to each well, and the plates are incubated for an additional 2 hours.

-

The absorbance at 450 nm is measured using a microplate reader.

-

-

Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

III. Visualization of Pathways and Workflows

Visual diagrams are provided to clarify the proposed mechanism of action and experimental designs.

Caption: Proposed inhibitory signaling pathway of this compound in endometriotic cells.

Caption: Experimental workflow for the rat model of surgically induced endometriosis.

Caption: Logical relationship between molecular actions and therapeutic outcome.

(R)-BAY-899: A Preclinical Investigation of a Novel Luteinizing Hormone Receptor Antagonist for Uterine Fibroids

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for (R)-BAY-899, a potent and selective small-molecule antagonist of the Luteinizing Hormone Receptor (LH-R). Given the critical role of sex hormones in the pathophysiology of uterine fibroids, targeting the LH-R presents a promising therapeutic strategy. This document summarizes the mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile of this compound, positioning it as a valuable tool compound for studying LH-R signaling and a potential candidate for further investigation in sex hormone-dependent conditions such as uterine fibroids.[1][2]

Core Mechanism of Action and Rationale for Uterine Fibroids

This compound is a tetrahydro-1,6-naphthyridine-based compound that functions as a potent and selective antagonist of the luteinizing hormone receptor (LH-R).[1] The LH-R is a G-protein-coupled receptor (GPCR) primarily expressed in the ovaries and testes.[2] Activation of the LH-R by its endogenous ligand, luteinizing hormone (LH), is a critical step in the signaling cascade that stimulates the production of sex hormones, including estrogen and progesterone.[1][2]

Uterine fibroids are benign tumors of the myometrium, and their growth is known to be dependent on ovarian sex hormones. By antagonizing the LH-R, this compound is designed to inhibit the downstream production of these hormones, thereby potentially reducing the primary stimulus for fibroid growth and alleviating associated symptoms.[2] this compound acts in an allosteric manner, meaning it does not compete with the binding of LH to its receptor but rather binds to a different site within the 7-transmembrane region of the receptor to exert its inhibitory effect.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound.

Table 1: In Vitro Activity of this compound [1]

| Parameter | Species | IC50 (nM) |

| LH Receptor Antagonism | Human | 0.8 |

| Rat | 1.2 | |

| Cynomolgus Monkey | 1.5 | |

| FSH Receptor Antagonism | Human | >10,000 |

| TSH Receptor Antagonism | Human | >10,000 |

Data presented as half-maximal inhibitory concentration (IC50).

Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats (Oral Administration) [1]

| Parameter | Value |

| Clearance | Low |

| Volume of Distribution | High |

| Half-life | Long |

| Oral Bioavailability | Good |

Table 3: In Vivo Efficacy of this compound in Female Rats (12.5 mg/kg, q.d. for 8 days, oral) [1]

| Biomarker | Effect |

| Serum Estradiol (B170435) Levels | Significant Reduction |

Experimental Protocols

In Vitro LH Receptor Antagonism Assay

Objective: To determine the potency of this compound in inhibiting the signaling of the human, rat, and cynomolgus monkey LH receptors.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the respective species' LH receptor were cultured in appropriate media.

-

Assay Principle: The assay measured the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) upon stimulation of the LH-R with its agonist.

-

Procedure:

-

Cells were seeded in 96-well plates and incubated.

-

Cells were pre-incubated with varying concentrations of this compound.

-

The natural ligand, human LH (hLH), was added at a concentration that elicits 80% of the maximal response (EC80).

-

Following incubation, cells were lysed, and the intracellular cAMP levels were quantified using a commercially available assay kit (e.g., HTRF-based).

-

-

Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy Study in Female Rats

Objective: To evaluate the effect of oral administration of this compound on serum estradiol levels in intact female rats.

Methodology:

-

Animal Model: Adult female Wistar rats with regular estrous cycles were used.

-

Dosing: this compound was formulated in a suitable vehicle and administered orally once daily (q.d.) at a dose of 12.5 mg/kg for 8 consecutive days. A vehicle control group was included.

-

Sample Collection: Blood samples were collected at baseline and at the end of the treatment period.

-

Biomarker Analysis: Serum was separated, and estradiol concentrations were measured using a validated immunoassay method.

-

Data Analysis: The change in serum estradiol levels from baseline to the end of treatment was calculated and compared between the this compound treated group and the vehicle control group using appropriate statistical methods.

Visualizations

Signaling Pathway Diagram

References

(R)-BAY-899: A Comprehensive Technical Guide to its Selectivity for the Luteinizing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of (R)-BAY-899, a potent and selective antagonist of the Luteinizing Hormone (LH) receptor. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its binding affinity, functional antagonism, and selectivity over other related receptors. This document includes quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological characteristics.

Quantitative Selectivity Profile of this compound

This compound is the R-enantiomer of BAY-899, an orally active and selective antagonist of the luteinizing hormone receptor (LHR).[1][2][3] The following tables summarize the quantitative data regarding the potency and selectivity of this compound and its racemate, BAY-899.

Table 1: Potency of BAY-899 Enantiomers against the LH Receptor

| Compound | Target | IC50 (nM) |

| This compound | Human LH Receptor | 185[1][4] |

| This compound | Rat LH Receptor | 46[1][4] |

IC50 values represent the concentration of the compound required to inhibit 50% of the LH-induced response in a functional assay.

Table 2: Selectivity of BAY-899 against other Glycoprotein (B1211001) Hormone Receptors

| Compound | Target | IC50 (µM) | Selectivity Fold (vs. hLHR) |

| BAY-899 | Human TSH Receptor | 24[5] | >100[6] |

| BAY-899 | Human FSH Receptor | >16[5] | Not specified |

Note: The selectivity data presented is for the racemate BAY-899. The primary literature indicates that this compound also possesses a favorable selectivity profile.[6] BAY-899 was also profiled against a panel of 25 G-protein coupled receptors (GPCRs) and showed no significant activity at concentrations up to 10 µM, indicating a high degree of selectivity within the GPCR family.[6]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the characterization of this compound's selectivity for the LH receptor, based on the primary literature.[6]

Cell Lines and Receptor Expression

-

Cell Line: Human Embryonic Kidney (HEK293) cells were utilized for the expression of the human LH receptor (hLHR).

-